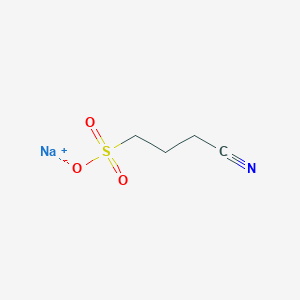
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride
Overview
Description
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride is a chemical compound belonging to the class of acyl chlorides. It consists of a trifluoromethyl group attached to a propionyl group, with a chlorine atom replacing one of the hydrogen atoms in the acyl group . This compound is known for its high reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride can be synthesized through the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with thionyl chloride, methanesulfonyl chloride, or ethyl chlorosulfate . The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the acyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Reduction Reactions: It can be reduced to form corresponding alcohols or other reduced products.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions:
Thionyl Chloride: Used for chlorination reactions.
Methanesulfonyl Chloride: Used for sulfonation reactions.
Ethyl Chlorosulfate: Used for alkylation reactions.
Major Products Formed:
Bistrifluoromethylketene Dimer: Formed in reactions with thionyl chloride, methanesulfonyl chloride, and ethyl chlorosulfate.
Hexafluoroacetone Oxime: Formed in reactions with nitryl chloride and oxides of nitrogen.
Scientific Research Applications
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Utilized in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-2-(trifluoromethyl)propionyl chloride involves its high reactivity due to the presence of the acyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various substituted products. The compound can also undergo dimerization under the action of bases such as triethylamine . The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propionic Acid: A related compound with similar reactivity but different functional groups.
3,3,3-Trifluoropropionyl Chloride: Another acyl chloride with a trifluoromethyl group but different structural arrangement.
Uniqueness: 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride is unique due to its combination of trifluoromethyl groups and acyl chloride functionality, which imparts high reactivity and versatility in chemical synthesis. Its ability to form a variety of products under different reaction conditions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3,3,3-trifluoro-2-(trifluoromethyl)propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF6O/c5-2(12)1(3(6,7)8)4(9,10)11/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKSSGUJWJNPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate](/img/structure/B3041762.png)




